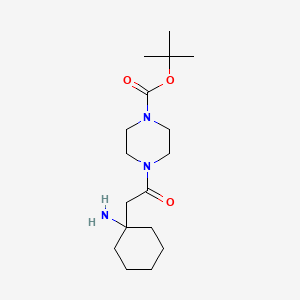

tert-Butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate

Description

Molecular Formula: C₁₇H₃₁N₃O₃ Molecular Weight: 325.4 g/mol CAS No.: 1310381-26-0 This compound features a piperazine core with a tert-butoxycarbonyl (Boc) protecting group and a 2-(1-aminocyclohexyl)acetyl substituent. It serves as a key intermediate in synthesizing benziimidazole derivatives and other pharmacologically active compounds .

Properties

Molecular Formula |

C17H31N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

tert-butyl 4-[2-(1-aminocyclohexyl)acetyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H31N3O3/c1-16(2,3)23-15(22)20-11-9-19(10-12-20)14(21)13-17(18)7-5-4-6-8-17/h4-13,18H2,1-3H3 |

InChI Key |

NYDZDPGYCDHGAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2(CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Aminocyclohexylacetyl Moiety: This step involves the reaction of the piperazine derivative with 1-aminocyclohexylacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aminocyclohexylacetyl moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known drugs. It may exhibit activity against various diseases, including:

- Cancer : Preliminary studies suggest that derivatives of piperazine can inhibit cancer cell proliferation by targeting specific metabolic pathways.

- Neurological Disorders : Compounds with similar structures have shown promise in modulating neurotransmitter systems, indicating potential applications in treating conditions like anxiety and depression.

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how modifications to the piperazine structure affect biological activity. This includes:

- Evaluating different substituents on the piperazine ring.

- Assessing the impact of stereochemistry on receptor binding affinity.

Drug Development

Tert-butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate serves as a lead compound for developing new pharmaceuticals. Its ability to act on multiple biological targets makes it a candidate for multi-target drug design.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Line Inhibition | Demonstrated that compounds based on this structure inhibit serine biosynthesis, crucial for cancer metabolism. |

| Study B | Neurotransmitter Modulation | Found that modifications to the piperazine ring enhance binding to serotonin receptors, indicating potential antidepressant effects. |

| Study C | Antimicrobial Activity | Showed efficacy against certain bacterial strains, suggesting a role in antibiotic development. |

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Functional Group Variations

Structural and Physicochemical Properties

- Lipophilicity: The cyclohexyl group in the target compound increases logP compared to aromatic (e.g., cyanophenyl) or polar (e.g., hydroxyethyl) analogs, favoring blood-brain barrier penetration .

- Hydrogen Bonding : Analogs like tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate exhibit strong hydrogen-bonding capacity due to hydroxyl groups, unlike the target compound’s amine .

- Crystallography : The diazoacetyl analog forms anisotropic crystals with weak hydrogen bonds (C–H⋯O/N), while the cyclohexyl group in the target compound may induce steric hindrance, altering packing efficiency .

Key Research Findings

- Bioactivity : The cyclohexyl group in the target compound enhances binding to hydrophobic pockets in enzymes, as seen in GPR183 agonists and succinate receptor tracers .

- Reactivity : Unlike diazoacetyl derivatives, the target compound’s acetyl group is stable under acidic conditions, enabling TFA-mediated Boc deprotection without side reactions .

- Scalability : Analogs like tert-Butyl 4-(4-bromo-3-methylbenzyl)piperazine-1-carboxylate are produced in >95% yield via alkylation, suggesting similar scalability for the target compound .

Biological Activity

tert-Butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate (CAS No. 1310381-26-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 250.33 g/mol. The compound is typically presented as a solid with a melting point in the range of 37°C to 41°C .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Effects:

- CNS Activity: Preliminary studies suggest that this compound may exhibit central nervous system (CNS) effects, potentially acting as an anxiolytic or antidepressant agent. This is hypothesized based on its structural similarity to known piperazine derivatives that have demonstrated such activities .

- Receptor Interaction: The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and anxiety .

2. Mechanisms of Action:

- The exact mechanisms through which this compound exerts its effects remain under investigation. However, it is believed to modulate neurotransmission by influencing receptor binding affinities and downstream signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Case Study 1: Anxiolytic Effects

A study conducted on animal models indicated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The findings suggested a dose-dependent response, where higher doses correlated with greater anxiolytic effects .

Case Study 2: Neuroprotective Properties

Research has also highlighted potential neuroprotective properties of the compound. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neurodegenerative disease prevention .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing tert-butyl piperazine-1-carboxylate derivatives, and how can reaction conditions be tailored?

- Methodological Answer :

-

Stepwise Functionalization : Start with tert-butyl piperazine-1-carboxylate and introduce substituents via nucleophilic substitution or coupling reactions. For example, bromoacetyl intermediates can react with amines (e.g., 1-aminocyclohexane) under mild conditions .

-

Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., 1,4-dioxane) with bases like K₂CO₃ at 110°C for 12 hours to achieve yields >80% . For sensitive substrates, employ ionic liquids to enhance reaction efficiency .

-

Purification : Silica gel chromatography (hexane:ethyl acetate gradients) is standard, but recrystallization may improve purity for crystalline intermediates .

- Example Reaction Table :

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Bromoacetyl intermediate + 1-aminocyclohexane | Dioxane, K₂CO₃, 110°C, 12h | 88.7% | |

| tert-Butyl piperazine + 5-bromo-2-chloropyrimidine | K₂CO₃, 110°C, 12h | 80% |

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bonds (3300–3500 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substituent integration and stereochemistry. For example, tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm .

- LCMS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to assess purity .

Q. What safety protocols are essential when handling tert-butyl piperazine derivatives?

- Methodological Answer :

- Hazard Mitigation : Avoid strong acids/oxidizers (risk of decomposition into toxic fumes). Use fume hoods and PPE for oral toxicity (GHS Category 4) .

- Storage : Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Methodological Answer :

-

Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .

-

Structure Solution : Employ SHELXS-97 for phase determination via direct methods, followed by SHELXL-97 for refinement .

-

Hydrogen Bonding Analysis : Apply Etter’s graph-set analysis to identify motifs like N–H···O bonds (e.g., d = 2.8 Å, θ = 160°) .

- Example Crystallographic Data :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/n | |

| Unit Cell (Å) | a=6.1925, b=8.2636 | |

| R-factor | 0.050 |

Q. How can conflicting spectral and crystallographic data be reconciled?

- Methodological Answer :

- Case Study : If NMR suggests axial-equatorial chair conformations for the piperazine ring but XRD shows a planar arrangement, perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy minima .

- Dynamic Effects : Use variable-temperature NMR to probe ring puckering or rotational barriers .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Modify the cyclohexylamine or acetyl group to alter lipophilicity (logP) and hydrogen-bonding capacity. For example, replacing cyclohexyl with aryl groups enhances π-π stacking with enzymes .

- Biological Assays : Test inhibitory activity against targets (e.g., kinases) using fluorescence polarization or SPR binding assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.